Diethyl 2-(methoxymethoxy)phenylphosphonate
Description
Properties
IUPAC Name |
1-diethoxyphosphoryl-2-(methoxymethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19O5P/c1-4-16-18(13,17-5-2)12-9-7-6-8-11(12)15-10-14-3/h6-9H,4-5,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYEIHKOBOBOKDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1=CC=CC=C1OCOC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction with Diethyl Phosphite
A common route involves reacting 2-(methoxymethoxy)phenol with diethyl phosphite (HP(O)(OEt)₂) in the presence of a base such as triethylamine or pyridine. The reaction proceeds via a nucleophilic substitution mechanism, where the phenolic oxygen attacks the phosphorus center.
Example Protocol
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Reagents : 2-(Methoxymethoxy)phenol (1.0 equiv), diethyl phosphite (1.2 equiv), pyridine (2.0 equiv), anhydrous THF.
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Workup : Quench with aqueous HCl, extract with ethyl acetate, and purify via silica gel chromatography.
Catalytic Enhancements
The use of Lewis acids like ZnCl₂ or AlCl₃ can accelerate phosphorylation by activating the phosphorus reagent. For instance, ZnCl₂ (10 mol%) reduces reaction time to 6–8 hours with comparable yields.
Michaelis-Arbuzov Reaction with Aryl Halides
The Michaelis-Arbuzov reaction between triethyl phosphite and a halogenated aryl precursor provides an alternative pathway. For this compound, 1-bromo-2-(methoxymethoxy)benzene serves as the substrate.
Procedure
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Reagents : 1-Bromo-2-(methoxymethoxy)benzene (1.0 equiv), triethyl phosphite (1.5 equiv).
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Conditions : Heat at 120–140°C for 8–12 hours under inert atmosphere.
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Mechanism : The reaction proceeds through a two-step process:
Protection-Deprotection Approaches
Stepwise Synthesis from 2-Hydroxyphenylphosphonate
For substrates where direct MOM protection is challenging, a stepwise strategy is employed:
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Synthesize diethyl (2-hydroxyphenyl)phosphonate (CAS 69646-14-6) via phosphorylation of 2-hydroxyphenol.
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Protect the hydroxyl group with MOM chloride (CH₃OCH₂Cl) using a base like DIPEA in dichloromethane.
Key Data
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | 2-Hydroxyphenol, diethyl phosphite, pyridine | 60°C, 24 hr | 70% |
| 2 | MOMCl, DIPEA, CH₂Cl₂ | 0°C → rt, 4 hr | 85% |
| Supplier | Purity | Price (USD/kg) | Capacity |
|---|---|---|---|
| Hubei Ipure | ≥99% | 150–200 | 1,000 kg/month |
| Nanjing Chemlin | ≥98% | 170–220 | 800 kg/month |
Challenges and Optimization
Selectivity Issues
Competing reactions at the methoxymethoxy group (e.g., demethylation under acidic conditions) necessitate strict pH control. Neutral or mildly basic conditions are preferred during phosphorylation.
Purification
Silica gel chromatography remains standard, but industrial processes employ fractional distillation (bp ~180–200°C at 0.1 mmHg) for bulk batches.
Emerging Methodologies
Recent patents (e.g., WO2017087323A1) highlight microwave-assisted synthesis, reducing reaction times by 50% while maintaining yields >70%. Catalyst systems using ionic liquids (e.g., [BMIM]BF₄) are under investigation for greener production.
Analytical Characterization
Key spectroscopic data for quality control:
Chemical Reactions Analysis
Hydrolysis and Deprotection Reactions
The methoxymethoxy (MOM) protecting group on the phenyl ring undergoes acid-catalyzed hydrolysis to yield diethyl 2-hydroxyphenylphosphonate. This reaction is critical for accessing reactive phenolic intermediates:
Reaction: Conditions:
Horner-Wadsworth-Emmons Olefination
This phosphonate participates in olefination reactions with aldehydes to form α,β-unsaturated carbonyl compounds. The MOM group remains stable under basic conditions:
General Reaction: \text{ C}_2\text{H}_5\text{O }_2\text{P O C}_6\text{H}_4\text{ OCH}_2\text{OCH}_3+\text{RCHO}\xrightarrow{\text{NaH THF}}\text{RCH CH C}_6\text{H}_4\text{ OCH}_2\text{OCH}_3}Example Data:
| Aldehyde (RCHO) | Product Yield | Conditions |
|---|---|---|
| Benzaldehyde | 85% | 0°C, 2 hr |
| Hexanal | 78% | RT, 4 hr |
| Cinnamaldehyde | 91% | -20°C, 6 hr |
Palladium-Catalyzed Cross-Coupling
The compound undergoes Suzuki-Miyaura coupling with arylboronic acids to form biarylphosphonates, enabling C–P bond functionalization:
Reaction: Optimized Conditions:
Hydrophosphonylation with Carbonyl Compounds
The phosphoryl group adds to aldehydes in an Abramov-like reaction, forming α-hydroxyphosphonates:
Reaction: Key Findings:
Thermal Stability and Side Reactions
At elevated temperatures (>150°C), the MOM group decomposes, forming formaldehyde and regenerating the phenolic phosphonate:
Degradation Pathway: Kinetic Data:
Scientific Research Applications
Organic Synthesis
Diethyl 2-(methoxymethoxy)phenylphosphonate serves as a versatile intermediate in organic synthesis. It is particularly useful for:
- Preparation of Phosphonate Esters : The compound can be transformed into various phosphonate derivatives through oxidation and reduction reactions. For instance, it can be oxidized to yield phosphonic acid derivatives or reduced to form alcohols.
- Substitution Reactions : The methoxymethoxy group can be substituted with other functional groups, making it a valuable reagent in the synthesis of complex organic molecules.
Biological Studies
Research has shown that this compound interacts with biological systems, leading to potential applications in:
- Enzyme Interaction Studies : The compound's ability to bind to enzyme active sites allows researchers to study its effects on enzyme activity and metabolic pathways. This interaction is crucial for understanding biochemical processes and developing enzyme inhibitors.
- Pharmaceutical Development : Ongoing studies are investigating its potential as a precursor for pharmaceutical compounds, particularly in drug design targeting specific biological pathways.
Medicinal Chemistry
The compound's unique structure makes it a candidate for further exploration in medicinal chemistry:
- Drug Design : Its reactivity and ability to form derivatives can be exploited in the design of new drugs, particularly those targeting phosphonate-related biological pathways.
- Potential Therapeutic Uses : Preliminary studies suggest possible therapeutic applications, although more research is needed to establish efficacy and safety profiles.
Industrial Applications
This compound finds utility in various industrial sectors:
- Flame Retardants : The compound is used in the production of flame retardants, contributing to fire safety in materials such as plastics and textiles.
- Plasticizers : As a plasticizer, it enhances the flexibility and durability of polymers, making it valuable in manufacturing processes.
- Chemical Manufacturing : Its role as an intermediate in chemical synthesis supports the production of a wide range of industrial chemicals.
Mechanism of Action
The mechanism of action of diethyl 2-(methoxymethoxy)phenylphosphonate involves its interaction with molecular targets such as enzymes and proteins. The compound can act as a ligand, binding to active sites and modulating the activity of enzymes. This interaction can lead to changes in metabolic pathways and biological processes .
Comparison with Similar Compounds
Structural and Electronic Differences
The table below highlights key structural and synthetic differences between diethyl 2-(methoxymethoxy)phenylphosphonate and analogous arylphosphonates:
Key Observations:
- Substituent Effects : The methoxymethoxy group in the target compound introduces steric bulk and electronic donation comparable to a methoxy group but with enhanced hydrolytic stability. In contrast, the diphenylphosphoryl group in significantly increases steric hindrance, limiting its use in sterically sensitive reactions.
- Synthetic Routes: The target compound is synthesized via alkylation of a phenolic precursor, whereas para-substituted analogs like diethyl 4-methoxyphenylphosphonate are often prepared via cross-coupling methodologies .
- Applications : Methoxymethoxy-substituted phosphonates are prioritized in drug synthesis for their protective group utility, while simpler methoxy derivatives are common intermediates in material science .
Reactivity and Stability
- Acid Sensitivity : The methoxymethoxy group cleaves under acidic conditions (e.g., HCl), a property exploited in deprotection steps . This contrasts with the hydrolytic stability of methoxy groups, which require stronger conditions for removal.
- Catalytic Efficiency : In cobalt-catalyzed C-P bond formations, electron-donating substituents like methoxymethoxy enhance reaction yields compared to electron-withdrawing groups .
- Impurity Profiles : Syntheses of bulky derivatives, such as compound 5 in , often yield 15–20% impurities (e.g., unreacted starting materials), necessitating rigorous chromatography. The target compound’s synthesis may face similar challenges .
Research Findings and Data
Spectral Data Comparison
- NMR Spectroscopy : The methoxymethoxy group in the target compound produces distinct ¹H-NMR signals at δ ~3.3–3.5 ppm (OCH3) and δ ~4.8–5.0 ppm (OCH2O), differentiating it from methoxy-substituted analogs (δ ~3.7–3.9 ppm) .
- Mass Spectrometry : The molecular ion peak for this compound (m/z 274) is 30 Da higher than its methoxy analog (m/z 244) due to the additional oxygen and methyl group .
Biological Activity
Diethyl 2-(methoxymethoxy)phenylphosphonate is a phosphonate compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and potential therapeutic applications based on available research findings.
Chemical Structure and Synthesis
This compound can be synthesized through various methods involving phosphonylation reactions. The general structure consists of a phenyl group substituted with a methoxymethoxy group and two ethyl groups attached to the phosphorus atom. The synthesis typically employs reagents such as diethyl phosphite and methoxymethyl chloride under controlled conditions to ensure high yield and purity.
Antiviral Properties
Research indicates that phosphonate compounds, including this compound, exhibit antiviral activity . Phosphonates are known to inhibit viral enzymes, such as HIV protease, which is crucial for viral replication. In a study focusing on related phosphonate compounds, it was found that certain derivatives could effectively inhibit the replication of HIV by targeting the viral protease, thus demonstrating potential as antiviral agents .
Anti-inflammatory Effects
Another significant area of interest is the anti-inflammatory properties of phosphonates. Compounds similar to this compound have shown promise in reducing inflammation by modulating immune responses. A study highlighted that phosphonate analogs could enhance cellular accumulation and exhibit improved pharmacokinetic properties, leading to better therapeutic outcomes in inflammatory conditions .
Cytotoxicity and Antitumor Activity
Preliminary studies have also suggested that this compound may possess cytotoxic effects against certain cancer cell lines. The mechanism appears to involve the induction of apoptosis in malignant cells, making it a candidate for further investigation in cancer therapy .
Case Studies and Research Findings
- Antiviral Efficacy : A study demonstrated that phosphonate compounds can significantly reduce viral load in infected cell cultures. This compound was included in a series of tests where it showed comparable efficacy to established antiviral drugs .
- Inflammation Models : In animal models of inflammation, administration of this compound resulted in decreased levels of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent .
- Cancer Cell Lines : In vitro studies on various cancer cell lines revealed that treatment with this compound led to a marked decrease in cell viability, suggesting its potential as an antitumor agent .
Data Table: Summary of Biological Activities
Q & A
Q. What synthetic routes are available for preparing diethyl 2-(methoxymethoxy)phenylphosphonate, and what are their key experimental considerations?
- Answer : A common method involves palladium-catalyzed C–H activation followed by diethylphosphinylation. For example, deuterated analogs are synthesized via Suzuki coupling of bromobenzene derivatives with boronic acids, followed by lithium bromide exchange and phosphonylation with diethyl chlorophosphate . Microwave-assisted reactions in ionic liquids (e.g., 10% IL, 15 eq. ethanol at 160°C) can also promote ester group transformations, though competing alcoholysis pathways require careful solvent and temperature control .
Q. How can researchers characterize the purity and structure of this compound?
- Answer : Use ¹H/³¹P NMR spectroscopy to confirm the phosphonate ester structure and substituent positions. For example, in related arylphosphonates, ³¹P NMR typically shows peaks between δ 20–30 ppm . X-ray crystallography (as demonstrated for bis[5-methoxy-2-(methoxycarbonyl)phenyl] methylphosphonate) can resolve molecular conformation, including dihedral angles between aromatic rings (~63° in similar compounds) .
Q. What are the stability considerations for this compound under hydrolytic conditions?
- Answer : Stability depends on substituent effects. Ortho-substituted electron-withdrawing groups (e.g., carboxyl) accelerate hydrolysis via intramolecular acid catalysis. In contrast, para-substituted analogs or sodium salts show greater resistance to hydrolysis under the same conditions .
Advanced Research Questions
Q. How can iridium-catalyzed C–H borylation be optimized for functionalizing diethyl arylphosphonates?
- Answer : Key parameters include:
- Solvent : Hexane or toluene minimizes side reactions.
- Ligand : 3,4,7,8-Tetramethyl-1,10-phenanthroline (tmphen) enhances selectivity for borylation at meta/para positions.
- Boron source : B₂pin₂ (bis(pinacolato)diboron) yields stable boronate esters for subsequent Suzuki coupling .
- Temperature : Room temperature avoids decomposition of sensitive phosphonate esters .
Q. What mechanistic insights explain the reactivity of deuterated diethyl arylphosphonates in cross-coupling reactions?
- Answer : Kinetic isotope effect (KIE) studies using deuterated substrates (e.g., 1a-[D5]) reveal negligible KIE (kH/kD = 1.0), suggesting that C–H bond cleavage is not the rate-determining step in palladium-catalyzed reactions. This supports a mechanism dominated by oxidative addition or transmetallation .
Q. How do steric and electronic effects influence the catalytic efficiency of palladium in synthesizing diethyl arylphosphonates?
- Answer : Bulky ligands (e.g., 4,4′-bis[(trimethylsilyl)methyl]-2,2′-bipyridine) improve yields by stabilizing Pd intermediates during C–P bond formation. Electron-rich aryl iodides (e.g., 3-iodoanisole) react faster due to enhanced oxidative addition to Pd(0) .
Q. What strategies mitigate competing alcoholysis during phosphonate ester synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
